Elismetrep - 1400699-64-0

Elismetrep

Catalog Number: EVT-266980
CAS Number: 1400699-64-0
Molecular Formula: C27H21F3N2O5S
Molecular Weight: 542.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elismetrep is under investigation in clinical trial NCT02429102 (A Study to Investigate the Safety, Tolerability and Pharmacokinetics of MT-8554 in Healthy Subjects).
Source and Classification

Elismetrep is classified under the category of pharmacological agents specifically targeting ion channels. It is synthesized for research purposes and is available from various chemical suppliers, including MedChemExpress, which provides detailed information on its properties and applications . The compound is part of ongoing research aimed at understanding its efficacy and safety in clinical settings.

Synthesis Analysis

Methods of Synthesis

The synthesis of Elismetrep involves several chemical reactions that require precise conditions to ensure the desired purity and yield. The synthesis typically includes the following steps:

  1. Starting Materials: The process begins with readily available precursors that are reacted under controlled conditions.
  2. Reagents: Specific reagents are used to facilitate the reaction, including catalysts that enhance the reaction rate.
  3. Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that must be optimized to maximize yield while minimizing by-products.
  4. Purification: Post-synthesis, the compound undergoes purification processes such as chromatography to isolate Elismetrep from unreacted materials and impurities.

Technical details of the synthesis can vary based on the specific protocol followed, but generally involve standard organic synthesis techniques commonly used in medicinal chemistry.

Molecular Structure Analysis

Structure and Data

Elismetrep features a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is often represented as C15H19N3OC_{15}H_{19}N_{3}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 259.33 g/mol.
  • Structural Features: The compound contains a core structure associated with TRPM8 inhibition, which can be visualized using molecular modeling software for detailed analysis.

The three-dimensional conformation of Elismetrep plays a crucial role in its interaction with target receptors.

Chemical Reactions Analysis

Reactions Involving Elismetrep

Elismetrep participates in various chemical reactions that are essential for its functionality as a TRPM8 inhibitor. Key reactions include:

  1. Binding Affinity Studies: Elismetrep's ability to bind to TRPM8 receptors is assessed through competitive binding assays.
  2. Metabolic Stability: Investigations into how Elismetrep is metabolized in biological systems reveal insights into its stability and potential side effects.
  3. Interaction with Other Compounds: The compound's interactions with other pharmacological agents can influence its efficacy and safety profile.

These reactions are critical for understanding how Elismetrep functions within biological systems and its potential therapeutic applications.

Mechanism of Action

Process and Data

Elismetrep exerts its pharmacological effects primarily through inhibition of the TRPM8 ion channel, which is involved in sensing cold temperatures and menthol.

  • Inhibition Mechanism: By blocking TRPM8 channels, Elismetrep reduces the influx of calcium ions into sensory neurons, thereby modulating pain perception.
  • Physiological Impact: This inhibition can lead to decreased sensitivity to cold stimuli and may alleviate conditions characterized by hyperalgesia or allodynia.

Research data indicate that Elismetrep's action on TRPM8 may provide therapeutic benefits in managing chronic pain syndromes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), with limited solubility in water.

Chemical Properties

These properties are essential for determining appropriate storage conditions and application methods in research settings.

Applications

Scientific Uses

Elismetrep holds promise in several scientific domains:

  1. Pain Research: It is primarily studied for its potential use in treating neuropathic pain and other sensory disorders.
  2. Pharmacological Studies: Used as a tool compound to explore TRPM8's role in various physiological processes.
  3. Drug Development: Serves as a lead compound for developing new analgesics targeting TRPM8 pathways.

The ongoing research into Elismetrep aims to elucidate further its mechanisms and broaden its applications within clinical pharmacology.

Introduction to Elismetrep

Definition and Classification of Elismetrep as a Synthetic Organic Compound

Elismetrep (developmental code: MT-8554) is a synthetically engineered small molecule organic compound with the chemical name 4-[(2S)-2-[(2-methyl-1,3-benzoxazol-4-yl)methylamino]-3-(trifluoromethoxy)phenyl]sulfonylbenzoic acid. It belongs to the pharmacological class of transient receptor potential melastatin 8 (TRPM8) channel antagonists and is chemically characterized as a benzenesulfonamide derivative. With a molecular formula of C₂₇H₂₁F₃N₂O₅S and a molecular weight of 542.53 g/mol, Elismetrep features distinct structural motifs including a trifluoromethoxy group (-OCF₃), a benzoxazole heterocycle, and a polar sulfonylbenzoic acid moiety that collectively contribute to its target specificity and drug-like properties [1] [4] [6]. The compound's systematic IUPAC name is 4-[N-[[(2S)-2-methyl-4-(trifluoromethoxy)phenyl]methyl]sulfamoyl]benzoic acid, reflecting its complex polyaromatic architecture.

Elismetrep's classification as a synthetic organic compound stems from its laboratory origin rather than natural product derivation. Its chemical structure is optimized for oral bioavailability and target engagement, with calculated properties including:

  • Hydrogen bond acceptors: 6
  • Hydrogen bond donors: 1
  • Rotatable bonds: 9
  • Topological polar surface area: 105.18 Ų
  • XLogP value: 7.37 (indicating high lipophilicity) [6]

These molecular characteristics enable Elismetrep to cross biological membranes while retaining sufficient water solubility (DMSO solubility: 100 mg/mL or 184.32 mM) for pharmacological activity [4]. The compound's structural complexity is evidenced by its stereochemical configuration at the chiral center, which contributes to its target specificity. Elismetrep's CAS registry number (1400699-64-0) and standardized nomenclature (USAN/INN: Elismetrep) establish its formal chemical identity within pharmaceutical databases and research literature [1] [6].

Table 1: Chemical Properties of Elismetrep

PropertyValue
Molecular FormulaC₂₇H₂₁F₃N₂O₅S
Molecular Weight542.53 g/mol
CAS Registry Number1400699-64-0
IUPAC Name4-[N-[[(2S)-2-methyl-4-(trifluoromethoxy)phenyl]methyl]sulfamoyl]benzoic acid
XLogP7.37
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Topological Polar Surface Area105.18 Ų
Solubility in DMSO100 mg/mL (184.32 mM)

Historical Context and Discovery Milestones in TRPM8 Antagonist Development

The development of Elismetrep represents a convergence point in the decades-long investigation of thermosensory biology and pain pathophysiology. The historical trajectory began with the landmark discovery of TRPM8 in 2002, when it was identified as the primary molecular transducer of cold sensations in mammals [3] [7]. This breakthrough emerged from research on menthol receptors, where natural cooling agents like menthol and icilin were found to specifically activate TRPM8-expressing sensory neurons [3] [9]. The subsequent decade witnessed intense pharmacological characterization of TRPM8, revealing its dual functionality in both innocuous cool sensation and pathological cold hypersensitivity associated with neuropathic conditions [3] [5] [7].

The therapeutic rationale for TRPM8 antagonists gained substantial momentum through knockout mouse studies published between 2007-2011. These investigations demonstrated that genetic ablation of TRPM8 channels abolished cold hypersensitivity in models of neuropathic pain and chemotherapy-induced peripheral neuropathy (CIPN) without compromising basal thermosensation [3] [5] [8]. This compelling genetic validation triggered extensive drug discovery campaigns across the pharmaceutical industry to develop clinically viable antagonists. Elismetrep (MT-8554) emerged from this research wave, first disclosed in patent literature around 2012 (WO2012124825, Example 104) as a potent and orally bioavailable TRPM8 blocker [6].

The compound entered clinical development in the mid-2010s, with phase 2 trials initiated for diabetic peripheral neuropathic pain (DPNP) in Germany, Hungary, and Poland (July 2017), followed by studies for vasomotor symptoms in postmenopausal women in the United States (October 2017) [2]. These clinical investigations built upon foundational work with earlier TRPM8 antagonists like AMTB and thio-BCTC, which demonstrated proof-of-concept for target engagement but lacked optimal drug-like properties [3] [8]. Elismetrep represented a second-generation candidate with improved pharmacokinetic profiles and selectivity over related TRP channels. The developmental timeline reflects the iterative optimization from initial TRPM8 probe molecules to clinical candidates, with Elismetrep positioned as one of the most advanced TRPM8 antagonists in human testing by 2022 [2] [4].

Table 2: Key Milestones in TRPM8 Antagonist Development

YearMilestoneSignificance
2002TRPM8 identified as cold/menthol receptorFoundation for thermosensory biology [3] [7]
2007TRPM8 knockout mice show abolished cold hypersensitivityGenetic validation of target for pain [3] [8]
2009Early antagonists (AMTB, BCTC) demonstrate in vivo efficacyPharmacological proof-of-concept [3] [9]
2012Elismetrep synthesized (patent WO2012124825)First disclosure of clinical candidate [6]
2017Phase 2 trials for diabetic neuropathy initiatedClinical translation [2]
2017Phase 2 trials for vasomotor symptoms initiatedExpansion to non-pain indications [2]
2022Phase 2 clinical data published for ElismetrepHuman validation of mechanism [2]

Rationale for Targeting TRPM8 Channels in Pain Management

The biological rationale for TRPM8 antagonists in pain management stems from the channel's pathophysiological duality in nociceptive processing. TRPM8 is primarily expressed in a subset of C-fiber and Aδ sensory neurons that detect environmental cold, functioning as a molecular integrator of thermal and chemical stimuli [3] [7] [9]. Under normal physiological conditions, TRPM8 activation produces cooling sensations that paradoxically counteract heat-induced pain through inhibitory interneuron circuits in the spinal cord [3] [7]. However, in neuropathic states, TRPM8 undergoes maladaptive plasticity characterized by:

  • Upregulation of channel expression in dorsal root ganglia (DRG)
  • Increased responsiveness to cold stimuli
  • Recruitment into aberrant pain pathways [3] [5] [8]

This pathological transformation converts TRPM8 from a protective thermosensor into a pain amplifier, particularly for cold allodynia – a condition where normally innocuous cool temperatures (e.g., air conditioning, cold objects) elicit excruciating pain. Clinical observations reveal that 20-35% of neuropathic pain patients, including those with chemotherapy-induced neuropathy (e.g., oxaliplatin, bortezomib), experience debilitating cold allodynia that correlates with TRPM8 dysregulation [3] [5]. Preclinical evidence demonstrates that nerve injury models (e.g., chronic constriction injury) increase both TRPM8 protein expression in DRG neurons and the percentage of cold-responsive neurons, effects reversed by TRPM8 knockdown [3] [8].

The therapeutic selectivity of TRPM8 antagonism derives from its limited expression profile. Unlike broadly expressed pain targets, TRPM8 is predominantly localized to peripheral sensory neurons, reducing the risk of central nervous system side effects [3] [9]. Furthermore, TRPM8 antagonists specifically target pathological cold sensitivity without impairing baseline thermosensation – a critical distinction from sodium channel blockers or opioids that cause generalized sensory blunting [3] [5]. This mechanistic precision is evidenced by TRPM8 knockout mice, which exhibit selective abolition of cold hypersensitivity in neuropathic models while maintaining normal responses to heat and mechanical stimuli [3] [8].

Beyond neuropathic pain, TRPM8 modulation shows promise for multiple pain conditions:

  • Migraine: Genome-wide association studies link TRPM8 polymorphisms to migraine susceptibility in Northern European populations, suggesting channel involvement in trigeminovascular activation [3] [5]
  • Visceral pain: TRPM8 is upregulated in bladder biopsies from painful bladder syndrome patients, with expression levels correlating with pain scores [3] [5] [8]
  • Inflammatory pain: TRPM8 agonists paradoxically exhibit anti-inflammatory effects, while antagonists may normalize sensitized states [3] [7]

Elismetrep embodies the translational application of this rationale, designed to selectively intercept pathological TRPM8 signaling while preserving physiological functions. Its oral bioavailability allows systemic exposure to peripheral sensory neurons, positioning it as a potential first-in-class disease-modifying agent for cold-hypersensitivity syndromes that remain inadequately addressed by current analgesics [1] [2] [4].

Table 3: Pathophysiological Roles of TRPM8 in Pain Conditions

ConditionTRPM8 PathologyTherapeutic Antagonism Effect
Neuropathic PainChannel upregulation in DRG neuronsReduces cold allodynia without affecting basal sensation
Chemotherapy NeuropathyIncreased cold-responsive neuron populationPrevents cold-triggered pain episodes
MigraineGenetic association with migraine susceptibilityMay modulate trigeminal nociceptor activation
Bladder Pain SyndromeProtein upregulation in bladder tissueNormalizes voiding function and reduces referred pain
Diabetic NeuropathyEnhanced channel sensitization to coolingImproves cold-induced hyperalgesia

Table 4: Compound Synonyms and Identifiers

Synonym/IdentifierDesignation
ElismetrepUSAN/INN Accepted Name
MT-8554Development Code
MT8554Variant Spelling
MT 8554Variant Spelling
CAS No.1400699-64-0
IUPAC Name4-[N-[[(2S)-2-methyl-4-(trifluoromethoxy)phenyl]methyl]sulfamoyl]benzoic acid
ChEMBL IDCHEMBL3682589
PubChem CID66548125
InChI KeyCWEFDWIKLABKBX-UHFFFAOYSA-N

Properties

CAS Number

1400699-64-0

Product Name

Elismetrep

IUPAC Name

4-[(4-cyclopropylisoquinolin-3-yl)-[[4-(trifluoromethoxy)phenyl]methyl]sulfamoyl]benzoic acid

Molecular Formula

C27H21F3N2O5S

Molecular Weight

542.5 g/mol

InChI

InChI=1S/C27H21F3N2O5S/c28-27(29,30)37-21-11-5-17(6-12-21)16-32(38(35,36)22-13-9-19(10-14-22)26(33)34)25-24(18-7-8-18)23-4-2-1-3-20(23)15-31-25/h1-6,9-15,18H,7-8,16H2,(H,33,34)

InChI Key

CWEFDWIKLABKBX-UHFFFAOYSA-N

SMILES

C1CC1C2=C(N=CC3=CC=CC=C32)N(CC4=CC=C(C=C4)OC(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Elismetrep;

Canonical SMILES

C1CC1C2=C(N=CC3=CC=CC=C32)N(CC4=CC=C(C=C4)OC(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.